molecular formula C9H4ClF5N2 B1294851 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole CAS No. 58457-67-3

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole

Cat. No.: B1294851
CAS No.: 58457-67-3
M. Wt: 270.58 g/mol
InChI Key: HHNGOBUJWGLZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole is a novel benzimidazole-based compound offered for research and development purposes. Benzimidazole is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities and is an integral part of the structure of vitamin B12 . Researchers are increasingly exploring fluorinated benzimidazole derivatives due to the potential for enhanced metabolic stability, bioavailability, and binding affinity. This compound features a chloro substituent and a unique perfluoroethyl group, making it a valuable intermediate for constructing more complex molecules or for screening in various biological assays. Its structure suggests potential for investigation in multiple therapeutic areas, given that benzimidazole derivatives have demonstrated documented effects such as urease inhibition , antimicrobial activity , and intraocular pressure reduction . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5N2/c10-4-1-2-5-6(3-4)17-7(16-5)8(11,12)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNGOBUJWGLZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207155
Record name 5-Chloro-2-pentafluoroethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58457-67-3
Record name Benzimidazole, 5(or 6)-chloro-2-pentafluoroethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-pentafluoroethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Condensation Reaction

One common method for synthesizing this compound is through a condensation reaction involving o-phenylenediamine and a perfluorinated carboxylic acid.

  • Reagents :

    • o-Phenylenediamine (1.0 equivalent)
    • Perfluorinated carboxylic acid (2.0 equivalents)
  • Conditions :

    • Reflux in an organic solvent (e.g., toluene or DMF) for several hours.
  • Yield : Typically ranges from 70% to 90% depending on the specific conditions used.

Step Reagents Conditions Yield
1 o-Phenylenediamine, Perfluorinated acid Reflux in toluene 70%-90%

Method 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient route for producing benzimidazole derivatives.

  • Reagents :

    • o-Phenylenediamine
    • Perfluoroethyl halide
  • Conditions :

    • Microwave irradiation at elevated temperatures (150°C) for a short duration (10-30 minutes).
  • Yield : Yields can exceed 95%, making this method highly effective.

Step Reagents Conditions Yield
1 o-Phenylenediamine, Perfluoroethyl halide Microwave at 150°C >95%

Method 3: Cu-Catalyzed Synthesis

Copper-catalyzed reactions are also employed to synthesize halogenated benzimidazoles.

  • Reagents :

    • o-Phenylenediamine
    • Hexafluoroacetylacetone
    • Copper catalyst (e.g., CuI or CuCl)
  • Conditions :

    • Reaction in acetonitrile at elevated temperatures (90°C) for several hours.
  • Yield : Yields typically range from 80% to 95%.

Step Reagents Conditions Yield
1 o-Phenylenediamine, Hexafluoroacetylacetone, Copper catalyst Acetonitrile at 90°C 80%-95%

Comparative Analysis of Methods

The following table summarizes the advantages and disadvantages of each method discussed above:

Method Advantages Disadvantages
Condensation Reaction Simple procedure; good yields Longer reaction times
Microwave-Assisted Synthesis Fast; high yields Requires specialized equipment
Cu-Catalyzed Synthesis High efficiency; versatile Catalyst recovery can be challenging

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of 5-azido-2-(perfluoroethyl)-1H-benzo[d]imidazole or 5-thiocyanato-2-(perfluoroethyl)-1H-benzo[d]imidazole.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of bacterial topoisomerases, leading to antibacterial effects . Additionally, its interaction with viral RNA or DNA can disrupt viral replication, contributing to its antiviral properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole with structurally related benzimidazole derivatives, focusing on substituents, biological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity (MIC/IC₅₀) Physicochemical Properties Key Findings
This compound Cl (C5), -CF₂CF₃ (C2) Not reported High lipophilicity (inferred) Enhanced metabolic stability (predicted)
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36/69) Cl (C5), -(OCH₂C₆H₄Cl) (C2) MIC <3.90 μM (Candida spp.) mp: Not reported Comparable to fluconazole
5,6-Dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (37/74) Cl (C5, C6), -(OCH₂C₆H₄Cl) (C2) MIC <3.90 μM (Candida spp.) mp: Not reported Synergistic Cl substitution enhances antifungal activity
5-Chloro-2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole (7b) Cl (C5), -(SC₆H₄SCH₃) (C2) Not reported mp: 164–165°C High yield (89%); structural rigidity via sulfur linkage
2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole Cl (C4), butyl (C2) IC₅₀: 25.3 μM (EAT cells) mp: Not reported Antiangiogenic and antiproliferative effects
5-Chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3q) Cl (C5), -(C₈H₆N) (C2) Not reported mp: 123–124°C (solvate) Solubility influenced by DMAC solvation

Structural and Functional Insights

Substituent Effects on Antimicrobial Activity :

  • Chloro substituents at position 5 (or 5 and 6) enhance antifungal activity. For example, compounds 36/69 and 37/74 exhibit MIC values <3.90 μM against Candida, comparable to fluconazole . The perfluoroethyl group in the target compound may further improve membrane permeability due to increased lipophilicity.
  • In contrast, sulfur-containing analogs like 7b prioritize structural stability over direct antimicrobial activity, as evidenced by its high melting point (164–165°C) and synthetic yield (89%) .

Antiproliferative Activity :

  • The 2-butyl-4-chloroimidazole-substituted analog (IC₅₀: 25.3 μM) demonstrates dual antiproliferative and antiangiogenic effects in Ehrlich ascites tumor models . This suggests that bulky alkyl substituents at position 2 may enhance anticancer activity, though fluorinated groups like -CF₂CF₃ remain underexplored in this context.

Physicochemical Properties :

  • Solubility challenges are common in benzimidazoles. For instance, compound 3q forms a DMAC solvate (1:2 ratio), reducing its melting point from 213–215°C (pure form) to 123–124°C . The perfluoroethyl group in the target compound may similarly require formulation optimization for bioavailability.

Biological Activity

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, characterized by the presence of chlorine and a perfluoroethyl group. This unique structure contributes to its hydrophobic properties and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of benzimidazole derivatives has shown promising results across various domains, including antimicrobial, anticancer, and antiparasitic activities.

1. Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16 - 1
Escherichia coli16 - 4
Klebsiella pneumoniae32 - 8
Aspergillus fumigatus32 - 16

The MIC values suggest that these compounds can effectively inhibit microbial growth, indicating their potential as therapeutic agents in treating infections .

2. Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, certain derivatives have shown efficacy against various cancer cell lines, including leukemia and melanoma.

Cell Line IC50 (µM)
HL60 (Leukemia)3
SKOV-3 (Ovarian)5
NCI-H460 (Lung)4
G361 (Melanoma)6

These findings indicate that compounds like this compound may induce apoptosis in cancer cells through mechanisms involving the regulation of apoptotic proteins such as caspase-3 and Bcl-2 .

3. Antiparasitic Activity

Studies have also highlighted the antiplasmodial activity of benzimidazole derivatives against Plasmodium falciparum, the causative agent of malaria. The screening of certain derivatives demonstrated significant activity, suggesting that these compounds might serve as leads for antimalarial drug development .

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions characteristic of benzimidazole chemistry. The general synthetic route includes:

  • Formation of the Benzimidazole Core : The initial step involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives.
  • Halogenation : Chlorination is carried out to introduce the chlorine atom at the desired position.
  • Fluorination : The perfluoroethyl group is introduced through nucleophilic substitution reactions.

Case Studies

Several studies have been conducted to evaluate the biological activity of benzimidazole derivatives, including:

  • A study by Abdel-Mohsen et al., which evaluated a series of benzimidazole derivatives against multiple cancer cell lines, revealing promising anticancer properties with IC50 values ranging from 3 to 10 µM .
  • Research focusing on antimicrobial activity demonstrated that specific structural modifications in benzimidazoles can enhance their effectiveness against resistant strains of bacteria .

Q & A

What are the effective synthetic routes for 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole?

Basic Research Question
Answer:
The synthesis typically involves multi-step protocols, including condensation of substituted o-phenylenediamine derivatives with perfluoroethyl carbonyl precursors. One-pot methods, such as propargylation/aza-cycloisomerization (e.g., using indole intermediates), are efficient for achieving high yields (~78%) and purity . Key steps include:

  • Cyclization : Under reflux in polar aprotic solvents (e.g., DMF) with acid catalysts.
  • Substitution : Introduction of the perfluoroethyl group via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
    Characterization via 1^1H NMR (aromatic protons at δ 7.67–7.77) and FTIR (C=N stretch at ~1602 cm1^{-1}) confirms structural integrity .

How is the purity and structural integrity of this compound verified experimentally?

Basic Research Question
Answer:
A combination of analytical techniques ensures quality control:

  • Chromatography : TLC (Rf_f ~0.78) and HPLC for purity assessment .
  • Spectroscopy : 1^1H/13^{13}C NMR resolves aromatic and perfluoroethyl signals, while FTIR identifies functional groups (e.g., C-Cl at ~758 cm1^{-1}) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 273.03 for Cl-substituted analogs) .
  • Elemental Analysis : Matches calculated vs. observed values (e.g., C: 61.20% calculated vs. 61.24% observed) .

How can computational methods optimize the synthesis and activity of this compound?

Advanced Research Question
Answer:

  • DFT Calculations : B3LYP/6-31G* models predict reaction pathways and transition states, optimizing reaction conditions (e.g., solvent polarity, temperature) .
  • Molecular Docking : Evaluates binding affinity to targets like EGFR (e.g., docking scores <−8.5 kcal/mol suggest strong inhibition). Perfluoroethyl groups enhance lipophilicity, improving membrane penetration .
  • ADMET Prediction : Tools like SwissADME assess logP (for lipophilicity) and topological polar surface area (TPSA) to balance solubility and bioavailability .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question
Answer:

  • Substituent Position Analysis : Chlorine at position 5 vs. 6 significantly impacts antimicrobial activity (MIC <3.90 μM for Candida with 5-Cl vs. moderate activity for 6-Cl) .
  • Assay Cross-Validation : Compare IC50_{50} (cytotoxicity) with MIC (antimicrobial) to distinguish selective vs. non-selective effects .
  • Statistical Modeling : Multivariate ANOVA identifies variables (e.g., solvent, substituent electronegativity) contributing to data variability .

How is the pharmacokinetic profile of this compound assessed in preclinical studies?

Advanced Research Question
Answer:

  • In Silico ADMET : Predict metabolic stability (CYP450 interactions) and toxicity (e.g., Ames test alerts) using QikProp or ADMETLab .
  • In Vitro Assays :
    • Caco-2 Permeability : Evaluates intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates high permeability).
    • Microsomal Stability : Half-life in liver microsomes quantifies metabolic resistance .
  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulation mitigate poor aqueous solubility caused by perfluoroethyl groups .

What crystallographic techniques validate the molecular structure of derivatives?

Advanced Research Question
Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C-Cl: ~1.74 Å) and torsion angles, confirming regiochemistry .
  • SHELX Refinement : SHELXL refines structures against high-resolution data (R-factor <0.05), critical for identifying disorder (e.g., in dithiolane rings) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯S, 3.52 Å) influencing crystal packing and stability .

How does the perfluoroethyl group influence electronic properties and reactivity?

Advanced Research Question
Answer:

  • Electron-Withdrawing Effect : Perfluoroethyl decreases electron density at the benzimidazole core, enhancing electrophilic substitution reactivity at position 1 .
  • Lipophilicity : Trifluoromethyl groups increase logP by ~1.5 units, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Steric Effects : Bulkier substituents (e.g., perfluoroethyl vs. methyl) may hinder π-π stacking in protein binding pockets, altering inhibitory activity .

What methodologies characterize the compound’s antimicrobial mechanism of action?

Advanced Research Question
Answer:

  • Time-Kill Assays : Track bactericidal kinetics (e.g., >3-log reduction in 24h against S. aureus) .
  • Membrane Permeabilization : SYTOX Green uptake quantifies disruption of microbial membranes .
  • Resistance Studies : Serial passage experiments identify mutations (e.g., efflux pump upregulation) linked to MIC increases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.